molecular formula C8H7NO5 B2781853 4-Amino-6-hydroxybenzene-1,3-dicarboxylic acid CAS No. 15540-79-1

4-Amino-6-hydroxybenzene-1,3-dicarboxylic acid

Cat. No.: B2781853
CAS No.: 15540-79-1
M. Wt: 197.146
InChI Key: BLBBHFYLFBKYNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-6-hydroxybenzene-1,3-dicarboxylic acid, also known as 4-amino-6-hydroxyisophthalic acid, is an organic compound with the molecular formula C8H7NO5 and a molecular weight of 197.15 g/mol . This compound is characterized by the presence of amino, hydroxyl, and carboxylic acid functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-hydroxybenzene-1,3-dicarboxylic acid typically involves the nitration of isophthalic acid followed by reduction and hydrolysis steps. The nitration process introduces a nitro group, which is subsequently reduced to an amino group. The hydroxyl group is introduced through hydrolysis .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-hydroxybenzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Amino-6-hydroxybenzene-1,3-dicarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-6-hydroxybenzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting their activity. The carboxylic acid groups can participate in acid-base reactions, further influencing its biological activity .

Comparison with Similar Compounds

  • 4-Amino-3-hydroxybenzoic acid
  • 4-Amino-2-hydroxybenzoic acid
  • 4-Amino-5-hydroxyisophthalic acid

Comparison: 4-Amino-6-hydroxybenzene-1,3-dicarboxylic acid is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. Compared to similar compounds, it offers distinct advantages in terms of its chemical versatility and potential biological activities .

Properties

IUPAC Name

4-amino-6-hydroxybenzene-1,3-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2,10H,9H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBBHFYLFBKYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C(=O)O)O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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